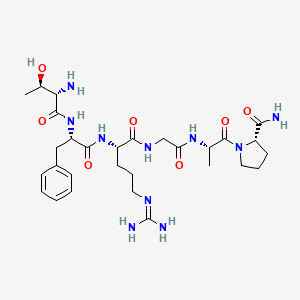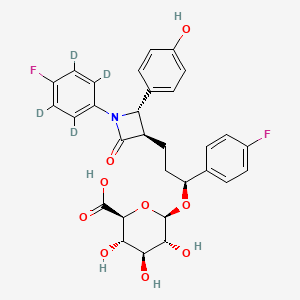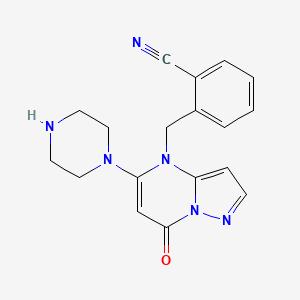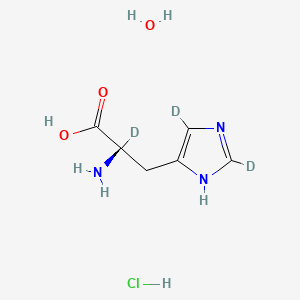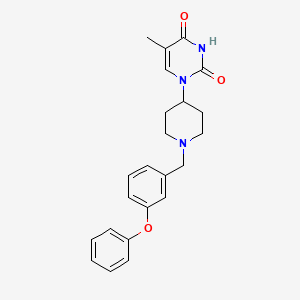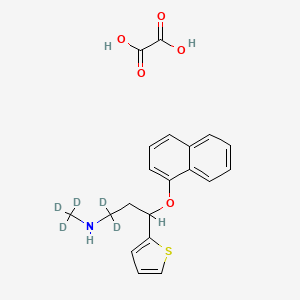
Trimetazidine-d8 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimetazidine-d8 Dihydrochloride is a deuterium-labeled derivative of Trimetazidine Dihydrochloride. Trimetazidine is a piperazine derivative primarily used for the symptomatic treatment of stable angina pectoris. It functions by improving myocardial glucose utilization through inhibition of fatty acid metabolism, thereby enhancing cardiac efficiency and reducing ischemic symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Trimetazidine molecule. This is typically achieved through a series of deuterium exchange reactions under controlled conditions. The process begins with the preparation of the deuterated precursor, followed by its reaction with piperazine and subsequent purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions, often utilizing deuterated solvents and catalysts to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as 2,4-dinitrofluorobenzene to form substitution products.
Oxidation and Reduction: Though less common, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like 2,4-dinitrofluorobenzene in a suitable solvent, with controlled pH and temperature.
Oxidation and Reduction: Requires oxidizing or reducing agents, often under acidic or basic conditions.
Major Products: The major products of these reactions include substituted derivatives and various oxidation or reduction products, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Trimetazidine-d8 Dihydrochloride is extensively used in scientific research due to its unique properties:
Mecanismo De Acción
Trimetazidine-d8 Dihydrochloride exerts its effects by inhibiting long-chain 3-ketoacyl coenzyme A thiolase, an enzyme involved in fatty acid oxidation. This inhibition shifts the energy substrate preference from fatty acids to glucose, thereby reducing oxygen consumption and improving cardiac efficiency under ischemic conditions . Additionally, it modulates endothelial nitric oxide synthase activity, enhancing vasodilation and reducing oxidative stress .
Comparación Con Compuestos Similares
Ranolazine: Another antianginal agent that inhibits fatty acid oxidation but through different molecular targets.
Perhexiline: Similar in its metabolic modulation but with distinct pharmacokinetic properties.
Uniqueness: Trimetazidine-d8 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. Its specific inhibition of long-chain 3-ketoacyl coenzyme A thiolase distinguishes it from other metabolic modulators .
Propiedades
Fórmula molecular |
C14H24Cl2N2O3 |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;;/h4-5,15H,6-10H2,1-3H3;2*1H/i6D2,7D2,8D2,9D2;; |
Clave InChI |
VYFLPFGUVGMBEP-IKGFOUCPSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl |
SMILES canónico |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


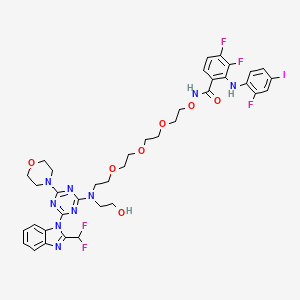
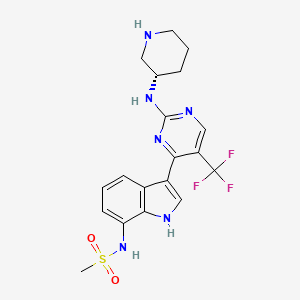
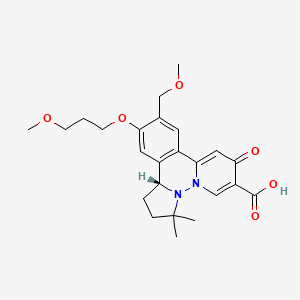
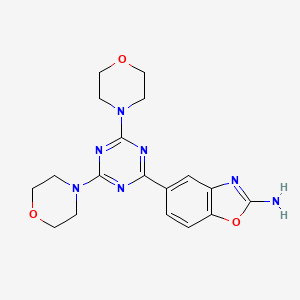
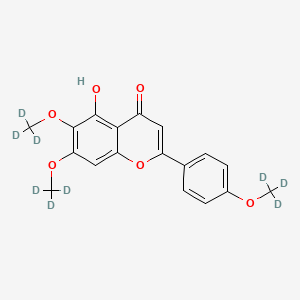
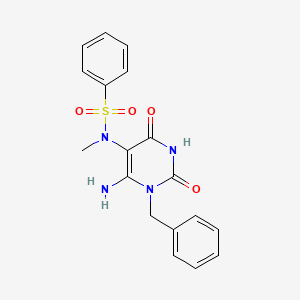
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
